9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-
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Overview
Description
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- is a chemical compound that belongs to the purine family This compound is characterized by the presence of a purine ring system, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring
Preparation Methods
The synthesis of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- include:
2-Chloroadenine: A simpler analog with a chlorine atom at the 2-position of the purine ring.
6-Chloroguanine: Another purine derivative with a chlorine atom at the 6-position.
2-Amino-6-chloropurine: A compound with both amino and chlorine substituents on the purine ring.
The uniqueness of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- lies in the presence of the 1,3-dioxan-5-yl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14ClN5O2 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]purin-2-amine |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8-10(16-11(13)15-9)17(5-14-8)2-1-7-3-18-6-19-4-7/h5,7H,1-4,6H2,(H2,13,15,16) |
InChI Key |
SHHJWNLJYLQGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CCN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
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